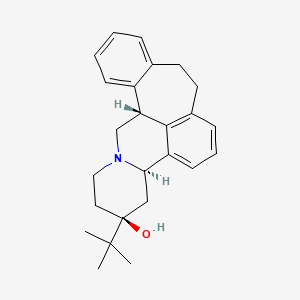
Butaclamolum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A benzocycloheptapyridoisoquinolinol that has been used as an antipsychotic, especially in schizophrenia.
Applications De Recherche Scientifique
Enantioanalysis and Chiral Selectors
Butaclamol, an antipsychotic drug used in schizophrenia treatment, has been a subject of research in enantioanalysis, which is the study of the separation of different enantiomers. The macrocyclic antibiotics vancomycin and teicoplanin have been proposed as chiral selectors in this context. These chiral selectors have been used to design enantioselective, potentiometric membrane electrodes (EPMEs) for the assay of (-)butaclamol. This research has implications for accurately measuring butaclamol's enantiomers in medical and scientific settings (Stefan-van Staden et al., 2010).
Butaclamol and Histone Deacetylase Inhibition
In another study, the focus was on butyrate, which is structurally similar to butaclamol, and its role as a histone deacetylase inhibitor (HDACi). Butyrate's mechanism of action in cancer prevention was explored, particularly through its effects on histone deacetylation and alterations in global protein acetylation. This research provides insights into the broader implications of similar compounds like butaclamol in cancer prevention and treatment (Leech et al., 2008).
Role in Disease Resistance and Inflammation
Butyrate, which shares structural features with butaclamol, has been studied for its role in enhancing disease resistance and alleviating inflammation. A study on piglets treated with butyrate demonstrated its capacity to upregulate host defense peptides, leading to the elimination of harmful bacteria and reduction of inflammation. This highlights the potential of butaclamol-like compounds in treating inflammatory diseases and enhancing disease resistance (Xiong et al., 2016).
Propriétés
Numéro CAS |
51152-91-1 |
|---|---|
Nom du produit |
Butaclamolum |
Formule moléculaire |
C25H31NO |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
(1R,6S,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |
InChI |
InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25+/m1/s1 |
Clé InChI |
ZZJYIKPMDIWRSN-RQTOMXEWSA-N |
SMILES isomérique |
CC(C)(C)[C@@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O |
SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
SMILES canonique |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Synonymes |
AY 23,028 AY-23,028 AY23,028 Butaclamol Butaclamol Hydrochloride Hydrochloride, Butaclamol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




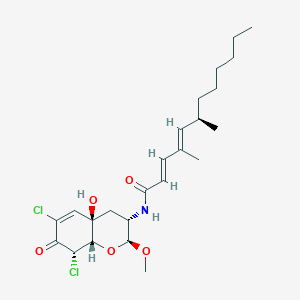
![7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydrobromide](/img/structure/B1261429.png)



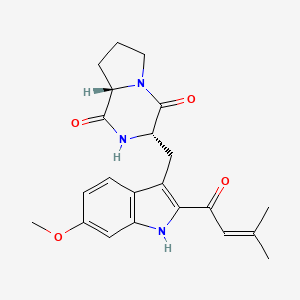
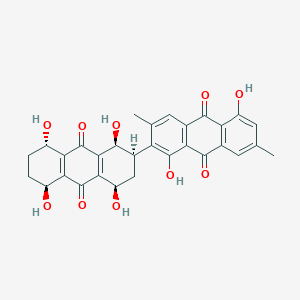

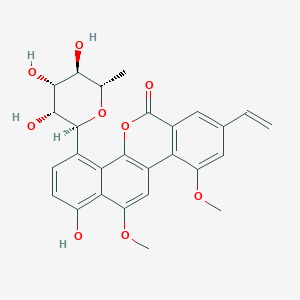
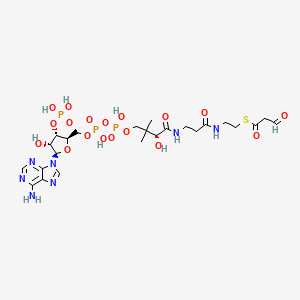
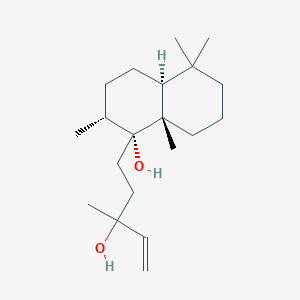
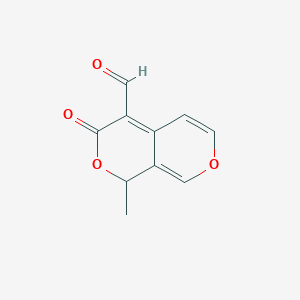
![2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B1261447.png)